Cas no 2151101-91-4 (tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate)

Tert-butyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure features a reactive chloropyrimidine core and a protected amino acid ester moiety, enabling selective functionalization under mild conditions. The tert-butyl ester group enhances solubility in organic solvents and provides stability during synthetic transformations. This compound is valued for its role in constructing heterocyclic scaffolds, offering efficient routes to biologically active molecules. Its high purity and well-defined reactivity make it suitable for use in medicinal chemistry research, where precise control over molecular architecture is critical. Storage under inert conditions is recommended to maintain stability.
tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate structure
2151101-91-4 structure
Product Name:tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate
CAS No:2151101-91-4
MF:C10H15ClN4O2
MW:258.704700708389
CID:5637904
PubChem ID:154726698
Update Time:2025-11-03

tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Chemical and Physical Properties

Names and Identifiers

    • 2151101-91-4
    • EN300-27782489
    • tert-butyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
    • tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate
    • Glycine, N-(5-amino-6-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate
    • Inchi: 1S/C10H15ClN4O2/c1-10(2,3)17-6(16)4-13-9-7(12)8(11)14-5-15-9/h5H,4,12H2,1-3H3,(H,13,14,15)
    • InChI Key: STIMTQWRUDXVRN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=NC=N1)NCC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 258.0883534g/mol
  • Monoisotopic Mass: 258.0883534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 90.1Ų

Experimental Properties

  • Density: 1.322±0.06 g/cm3(Predicted)
  • Boiling Point: 393.0±42.0 °C(Predicted)
  • pka: 2.31±0.10(Predicted)

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tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Related Literature

Additional information on tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate

tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate (CAS No. 2151101-91-4)

The compound tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate, with the CAS registry number CAS No. 2151101-91-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of amino acids derivatives, specifically featuring a tert-butyl ester group and a substituted pyrimidine moiety. The structure of this compound is characterized by a pyrimidine ring with amino and chloro substituents at positions 5 and 6, respectively, which are connected to an aminoacetic acid derivative via an amide bond.

Recent studies have highlighted the potential of tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate as a precursor for the synthesis of bioactive molecules. Its unique structure makes it an ideal candidate for exploring various chemical transformations, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have demonstrated that this compound can serve as a building block for constructing complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents.

The synthesis of CAS No. 2151101-91-4 typically involves multi-step processes, including the preparation of the pyrimidine core, followed by functionalization with amino and chloro groups. The tert-butyl ester group is introduced to enhance the stability and solubility of the molecule during subsequent reactions. This approach ensures that the compound can be easily manipulated in various synthetic pathways without compromising its structural integrity.

In terms of applications, tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate has shown promise in medicinal chemistry as a lead compound for drug discovery. Its ability to form hydrogen bonds and engage in π-interactions makes it a valuable tool for designing molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders.

Moreover, the study of CAS No. 2151101-91-4 has contributed to our understanding of stereochemistry and regioselectivity in organic reactions. By analyzing the behavior of this compound under different reaction conditions, chemists have gained insights into how substituents on the pyrimidine ring influence reactivity and selectivity. These findings have paved the way for more efficient and selective synthetic strategies in organic synthesis.

In conclusion, tert-butyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate (CAS No. 2151101-91-4) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its ability to participate in diverse chemical transformations, positions it as an important molecule in the development of novel bioactive agents and advanced materials.

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